molecular formula C70H82Cl2N6O13 B15339232 Lercanidipine hcl hemihydrate

Lercanidipine hcl hemihydrate

Cat. No.: B15339232
M. Wt: 1286.3 g/mol
InChI Key: XHYVXSOMAJJHMM-UHFFFAOYSA-N
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Description

Lercanidipine hydrochloride hemihydrate is a calcium channel blocker of the dihydropyridine class, primarily used in the management of hypertension. It is marketed under various commercial names, including Zanidip. This compound is known for its efficacy in lowering blood pressure by relaxing the blood vessels so blood can flow more easily.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lercanidipine hydrochloride hemihydrate is synthesized through a multi-step chemical process that involves the reaction of 3,3-diphenylpropylamine with methyl acrylate, followed by several other chemical reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of lercanidipine hydrochloride hemihydrate is carried out in large reactors under stringent conditions to ensure purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Lercanidipine hydrochloride hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve the desired pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different substituents on the compound.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.

Scientific Research Applications

Lercanidipine hydrochloride hemihydrate has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.

  • Biology: Research on its effects on cellular calcium channels and its potential use in treating other cardiovascular conditions.

  • Medicine: It is extensively studied for its antihypertensive properties and its role in managing hypertension.

  • Industry: Its production and formulation are of interest in the pharmaceutical industry for developing new antihypertensive drugs.

Mechanism of Action

Lercanidipine hydrochloride hemihydrate exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone.

Comparison with Similar Compounds

  • Amlodipine

  • Nifedipine

  • Felodipine

  • Verapamil

  • Diltiazem

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Properties

Molecular Formula

C70H82Cl2N6O13

Molecular Weight

1286.3 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;dihydrochloride

InChI

InChI=1S/2C35H39N3O6.2ClH.H2O/c2*1-24-31(34(40)43-5)32(27-17-12-18-28(21-27)38(41)42)30(22-36-24)33(39)44-35(2,3)23-37(4)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;;;/h2*6-18,21-22,29,32,36H,19-20,23H2,1-5H3;2*1H;1H2

InChI Key

XHYVXSOMAJJHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.O.Cl.Cl

Origin of Product

United States

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